A Researcher's Guide to Promega's Cell-Free Protein Expression Systems
A Researcher's Guide to Promega's Cell-Free Protein Expression Systems
For researchers, scientists, and drug development professionals, Promega offers a versatile portfolio of cell-free protein expression systems. These in vitro platforms provide a rapid and efficient alternative to traditional cell-based expression, enabling the synthesis of functional proteins within hours. This guide delves into the core principles, technical specifications, and experimental workflows of Promega's key cell-free systems, offering a comprehensive resource for harnessing the power of in vitro protein synthesis for a wide range of applications, from functional genomics and proteomics to high-throughput screening.[1][2][3][4]
Cell-free protein synthesis circumvents the complexities and limitations of using living cells, such as issues with protein toxicity, solubility, and the need for extensive cell culture.[2][3][5] These systems are open reactions, allowing for direct manipulation of the synthesis environment and the incorporation of labels or modified amino acids.[3][4][5] Promega's offerings are broadly categorized into prokaryotic systems, derived from E. coli extracts, and eukaryotic systems, which utilize extracts from rabbit reticulocytes, wheat germ, or insect cells.[2][4][6][7]
Core Systems: A Comparative Overview
Promega's portfolio is designed to meet diverse research needs, from high-yield protein production for structural studies to the synthesis of functional eukaryotic proteins with post-translational modifications. The primary systems include the prokaryotic S30 T7 High-Yield Protein Expression System and the eukaryotic TNT® (Translated/Transcribed) Quick Coupled Transcription/Translation Systems.
| Feature | S30 T7 High-Yield Protein Expression System | TNT® T7 Quick Coupled Transcription/Translation System | TNT® SP6 Quick Coupled Transcription/Translation System |
| System Type | Prokaryotic (E. coli S30 extract) | Eukaryotic (Rabbit Reticulocyte Lysate) | Eukaryotic (Rabbit Reticulocyte Lysate) |
| Typical Protein Yield | Up to 500 µg/mL[2][3][8][9][10] | Up to 5 µg/mL[11] | Moderate yields, suitable for analytical applications[11][12] |
| Reaction Time | Approximately 1 hour[8][9][10] | 60–90 minutes[11][12][13] | 60–90 minutes[11][12] |
| Template DNA | Plasmid with T7 promoter and ribosome binding site[8][9][14] | Circular plasmid with T7 promoter or PCR product with T7 promoter[11][12][13] | Circular plasmid with SP6 promoter[11][12] |
| Key Advantages | High protein yield, suitable for high-throughput screening; protease deficient extract enhances protein stability.[2][8][14][15] | Expresses mammalian proteins in a native-like environment, allowing for post-translational modifications.[2][5][11] | Similar to TNT® T7, for use with SP6 promoter-containing vectors.[12] |
| Primary Applications | Protein-protein interactions, protein-DNA interactions, enzyme activity assays, antibody production.[8] | GST pull-downs, gel shift assays, co-immunoprecipitation, characterization of protein modifications.[12][16] | Similar to TNT® T7, for applications requiring analysis of proteins from SP6 vectors.[12] |
Experimental Workflows and Methodologies
The following sections provide detailed protocols for two of Promega's most widely used cell-free protein expression systems.
S30 T7 High-Yield Protein Expression System: Experimental Protocol
This system is engineered for high-level protein expression from plasmid DNA containing a T7 promoter and a ribosome binding site.[8][9][14] The E. coli S30 extract is deficient in OmpT endoproteinase and lon protease, which increases the stability of the expressed protein.[10][14]
Materials:
-
S30 T7 High-Yield Protein Expression System components (T7 S30 Extract, S30 Premix Plus)
-
S30 T7 Control DNA (or user-provided plasmid DNA at ≥500 ng/µL)
-
Nuclease-free water
-
Incubator or water bath at 24–37°C
-
SDS-PAGE analysis reagents
Procedure:
-
Thaw the T7 S30 Extract and S30 Premix Plus on ice.
-
Gently vortex the S30 Premix Plus to ensure it is homogeneous.
-
In a sterile, nuclease-free microcentrifuge tube, assemble the reaction on ice by adding the components in the following order:
-
S30 Premix Plus: 20 µL
-
T7 S30 Extract: 15 µL
-
Template DNA (e.g., S30 T7 Control DNA at 500 ng/µL): 1 µg (2 µL)
-
Nuclease-Free Water: to a final volume of 50 µL
-
-
Mix the reaction gently by pipetting.
-
Incubate the reaction at 24–37°C for 1 hour.[14] For larger proteins, the incubation time can be extended.
-
Following incubation, the reaction can be placed on ice or stored at -20°C.
-
Analyze the expressed protein by SDS-PAGE followed by Coomassie blue staining or other detection methods.[14]
TNT® T7 Quick Coupled Transcription/Translation System: Experimental Protocol
This system utilizes a rabbit reticulocyte lysate to perform coupled transcription and translation in a single tube, making it ideal for the rapid synthesis of eukaryotic proteins.[11][12]
Materials:
-
TNT® T7 Quick Coupled Transcription/Translation System components (TNT® Quick Master Mix)
-
T7 Luciferase Control DNA (or user-provided circular plasmid or PCR product with a T7 promoter)
-
Nuclease-free water
-
Incubator or water bath at 30°C
-
SDS-PAGE analysis reagents
Procedure:
-
Thaw the TNT® Quick Master Mix on ice.[13]
-
Gently vortex the master mix to ensure it is homogeneous.
-
In a sterile, nuclease-free microcentrifuge tube, assemble the 50 µL reaction on ice by adding the components in the following order:
-
Mix the reaction by gently flicking the tube.
-
Incubate the reaction at 30°C for 60–90 minutes.[11][12][13]
-
After incubation, the reaction can be analyzed immediately or stored at -20°C.
-
Analyze the synthesized protein by SDS-PAGE and autoradiography (if using labeled amino acids) or other detection methods.[13]
Visualizing the Workflows
To better understand the processes involved, the following diagrams illustrate the core concepts and experimental workflows.
Caption: Coupled Transcription and Translation Workflow.
Caption: S30 T7 High-Yield System Experimental Workflow.
Caption: TNT® Quick Coupled System Experimental Workflow.
Conclusion
Promega's cell-free protein expression systems offer a powerful and flexible platform for modern life science research. By providing a means to rapidly synthesize proteins without the constraints of living cells, these systems accelerate the pace of discovery in functional genomics, proteomics, and drug development. The choice between a prokaryotic or eukaryotic system will depend on the specific research goals, with the S30 T7 High-Yield system being ideal for large-scale protein production and the TNT® systems excelling at producing functional eukaryotic proteins. This guide provides the foundational knowledge for researchers to confidently select and implement the optimal Promega cell-free system for their experimental needs.
References
- 1. Protein Expression Guide I An Introduction to Protein Expression Methods | Promega [promega.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Innovative Applications for Cell-Free Expression [worldwide.promega.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Protein Expression Guide I An Introduction to Protein Expression Methods | Promega [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. S30 T7 High-Yield Protein Expression System [worldwide.promega.com]
- 9. fishersci.ca [fishersci.ca]
- 10. promegaconnections.com [promegaconnections.com]
- 11. promega.jp [promega.jp]
- 12. TNT® Quick Coupled Transcription/Translation System [promega.com]
- 13. research.fredhutch.org [research.fredhutch.org]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
